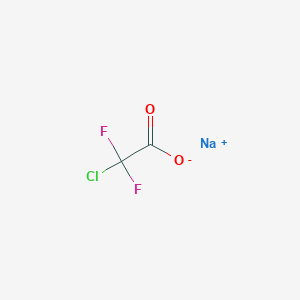

sodium;2-chloro-2,2-difluoroacetate

Description

BenchChem offers high-quality sodium;2-chloro-2,2-difluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-chloro-2,2-difluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTAVLDNYYEJHK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(F)(F)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 2-Chloro-2,2-difluoroacetate: Properties, Mechanisms, and Applications

Introduction

Sodium 2-chloro-2,2-difluoroacetate, also known by synonyms such as sodium chlorodifluoroacetate and SCDA, is a halogenated organic salt with significant utility in synthetic chemistry.[1][2] While it finds application as an intermediate in the synthesis of various pharmaceuticals and as a herbicide in the agrochemical industry, its primary value in a research and development context lies in its role as a convenient and efficient precursor to difluorocarbene (:CF₂).[1][3] This highly reactive intermediate is a cornerstone for introducing the difluoromethyl (-CHF₂) and difluoromethylene (=CF₂) moieties into organic molecules—a critical transformation in modern medicinal chemistry due to the unique electronic properties conferred by fluorine.

This guide provides a comprehensive overview of the core properties, mechanistic pathways, and practical applications of sodium 2-chloro-2,2-difluoroacetate, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity, provide validated experimental protocols, and explore its utility as a versatile synthetic tool.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Chemical and Physical Properties

Sodium 2-chloro-2,2-difluoroacetate is a white crystalline powder.[1] Its key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1895-39-2 | [2] |

| Molecular Formula | C₂ClF₂NaO₂ | [2][4] |

| Molecular Weight | ~152.46 g/mol | [2][4] |

| Melting Point | 196-198 °C (lit.) | [5] |

| Appearance | White to off-white crystalline powder | [1][5][6] |

| Solubility | Soluble in water, ethanol, acetone, dimethoxyethane, diglyme, triglyme, DMF. Insoluble in ether. | [1][5] |

| pKa (of parent acid) | 2.89 | [1] |

| Hygroscopicity | Hygroscopic | [5][7] |

Safety, Handling, and Storage

As a hazardous chemical, strict adherence to safety protocols is mandatory when handling sodium 2-chloro-2,2-difluoroacetate.[1]

-

Hazard Identification : The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[1][7]

-

Handling : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][7] Avoid breathing dust, mist, or spray.[5][7]

-

Storage : Store in a cool, dry, well-ventilated place away from heat and sources of ignition.[1][7] The container must be kept tightly closed to prevent contamination and moisture absorption due to its hygroscopic nature.[1][5][7] Store under an inert atmosphere.[5]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][7]

Core Application: A Precursor to Difluorocarbene

The principal utility of sodium 2-chloro-2,2-difluoroacetate in organic synthesis is its function as a robust generator of difluorocarbene (:CF₂). This is achieved through a thermal decarboxylation process.

Mechanism of Difluorocarbene Generation

Upon heating, typically in a high-boiling polar aprotic solvent like DMF or diglyme, the molecule undergoes an irreversible two-step decomposition.[8]

-

Decarboxylation : The acetate moiety eliminates a molecule of carbon dioxide (CO₂).

-

α-Elimination : The resulting chlorodifluoromethyl anion rapidly eliminates a chloride ion (Cl⁻) to generate the neutral, electron-deficient difluorocarbene intermediate.[8]

This transformation is the mechanistic foundation for all its difluoromethylation and difluoro-olefination reactions.

Synthetic Applications

A. O-Difluoromethylation of Phenols

The introduction of a difluoromethoxy (-OCF₂H) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Sodium 2-chloro-2,2-difluoroacetate is a premier reagent for this transformation. The phenoxide, generated in situ by a base like potassium or cesium carbonate, acts as a nucleophile that traps the electrophilic difluorocarbene.[8][9] Subsequent protonation, typically from trace water or during aqueous workup, yields the desired aryl difluoromethyl ether.[9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Sodium chlorodifluoroacetate | 1895-39-2 [amp.chemicalbook.com]

- 6. Sodium chlorodifluoroacetate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Sodium Chlorodifluoroacetate (CAS 1895-39-2): A Cornerstone Reagent for Modern Fluorine Chemistry

Foreword: The Strategic Value of Selective Fluorination

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating a compound's physicochemical and biological properties. The unique characteristics of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence lipophilicity, metabolic stability, and binding affinity. Among the arsenal of fluorinating agents, Sodium Chlorodifluoroacetate (CAS 1895-39-2), hereafter referred to as SCDA, has emerged as an indispensable tool. It serves as a robust, cost-effective, and operationally simple precursor to difluorocarbene (:CF₂), a versatile and highly reactive intermediate. This guide provides an in-depth exploration of SCDA, from its fundamental properties to its advanced synthetic applications, designed for the practicing researcher and development professional.

Core Characteristics and Safety Profile of SCDA

Before its deployment in synthesis, a thorough understanding of a reagent's properties and handling requirements is paramount. SCDA is an unassuming white, crystalline solid that is bench-stable under ambient conditions, a significant logistical advantage over gaseous or highly sensitive reagents.[1][2] Its stability, bulk availability, and relatively low environmental impact make it a preferred choice, particularly for process chemistry and large-scale applications.[1][3]

Physicochemical Data

A summary of SCDA's key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1895-39-2 | [4][5] |

| Molecular Formula | C₂ClF₂NaO₂ | [5][6] |

| Molecular Weight | 152.46 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Melting Point | 196-198 °C (decomposes) | [5][7] |

| Solubility | Soluble in diglyme, triglyme, DMF | [7][8] |

| Stability | Stable at ambient temperature; hygroscopic | [1][8] |

Safety and Handling: A Self-Validating Protocol

Trustworthiness in any protocol begins with safety. SCDA is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[6][9][10] Adherence to standard laboratory safety practices is essential.

-

Personal Protective Equipment (PPE): Always handle SCDA while wearing safety glasses, chemical-resistant gloves, and a lab coat.[9][11] In situations where dust may be generated, a dust mask (e.g., N95) is recommended.[5]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture, as it is hygroscopic.[8][9][12]

-

Thermal Hazard: A critical, and often overlooked, aspect of SCDA chemistry is the risk associated with its thermal decomposition. While controlled heating is the basis of its reactivity, an uncontrolled accumulation of the salt at high temperatures followed by a sudden temperature drop can lead to a dangerous buildup, risking a violent exothermic decomposition.[13] Therefore, in all thermal applications, the gradual addition of SCDA to a pre-heated reaction mixture is the experientially validated method for ensuring safety and control.

The Central Mechanism: Thermal Generation of Difluorocarbene

The synthetic utility of SCDA is almost entirely derived from its clean, thermal decomposition to generate difluorocarbene (:CF₂), a moderately electrophilic singlet carbene.[1] This transformation is typically achieved by heating SCDA in a high-boiling aprotic solvent, such as diglyme or NMP.[2][13][14]

The overall reaction is: ClCF₂CO₂Na → :CF₂ + CO₂ + NaCl [2]

The mechanistic rationale involves an initial decarboxylation to form a chlorodifluoromethyl carbanion (ClCF₂⁻), which subsequently undergoes alpha-elimination of a chloride ion to release the difluorocarbene intermediate.[2]

Caption: Thermal decomposition pathway of SCDA to generate difluorocarbene.

This in-situ generation is the key to its utility, providing a transient, highly reactive species precisely when and where it is needed for subsequent reactions.

Core Synthetic Applications and Field-Proven Methodologies

The electrophilic difluorocarbene generated from SCDA readily reacts with a wide range of nucleophiles. This section details its primary applications, complete with validated experimental protocols.

Difluoromethylation of Heteroatoms: Accessing Key Bioisosteres

The difluoromethyl (-CF₂H) group is a highly sought-after moiety in medicinal chemistry, often serving as a lipophilic bioisostere for hydroxyl or thiol groups. SCDA provides a direct and efficient route to install this group onto oxygen, sulfur, nitrogen, and selenium nucleophiles.[1][3] The general mechanism involves the trapping of electrophilic :CF₂ by a nucleophile (generated in situ with a base), followed by protonation during workup to yield the desired -CF₂H product.[1]

Caption: General workflow for heteroatom difluoromethylation using SCDA.

Field-Proven Protocol: S-Difluoromethylation of an Aromatic Thiol [3]

This protocol describes a simple, cost-effective method for synthesizing S-difluoromethylated aromatic compounds.

-

Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aromatic thiol (1.0 mmol, 1.0 equiv), Sodium Chlorodifluoroacetate (2.0 mmol, 2.0 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Reaction Setup: Add anhydrous N,N-Dimethylformamide (DMF, 3-4 mL).

-

Heating: Tightly seal the vial and place it in a preheated oil bath or heating block at 95 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously for 8-12 hours. The reaction progress can be monitored by TLC or ¹⁹F NMR spectroscopy.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired S-difluoromethylated product.

Causality Note: The use of two equivalents of SCDA and base is empirically found to drive the reaction to completion for many substrates.[3] DMF is an excellent solvent choice due to its high boiling point and ability to dissolve the ionic reagents.

gem-Difluorocyclopropanation of Alkenes & Alkynes

The [2+1] cycloaddition of difluorocarbene with carbon-carbon multiple bonds is a powerful method for synthesizing gem-difluorocyclopropanes and cyclopropenes—valuable building blocks in their own right.[15] Because alkenes and alkynes are generally less nucleophilic than phenolates or thiolates, these reactions necessitate higher temperatures to achieve efficient conversion.

Field-Proven Protocol: gem-Difluorocyclopropanation of an Alkene [2][13]

-

Inert Atmosphere: Assemble a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried and the system is purged with an inert atmosphere (e.g., Nitrogen or Argon).

-

Initial Charge: Charge the flask with the alkene substrate (1.0 equiv) and a high-boiling solvent such as diglyme.

-

Heating: Heat the stirred solution to a high temperature (typically 160-190 °C).

-

Controlled Addition: Dissolve Sodium Chlorodifluoroacetate (1.2-1.5 equiv) in a minimal amount of fresh, dry diglyme and add it dropwise to the hot reaction mixture over a period of 1.5-2 hours.

-

Safety Imperative: The controlled, slow addition is crucial. It ensures that the generated :CF₂ reacts immediately with the substrate, preventing the accumulation of SCDA and mitigating the risk of a runaway exothermic decomposition.[13]

-

Reaction Completion: After the addition is complete, maintain the temperature for an additional hour to ensure full conversion.

-

Workup and Purification: Cool the reaction mixture. The product can often be isolated and purified via distillation or column chromatography.

gem-Difluoroolefination via a Wittig-Type Reaction

SCDA enables a one-step synthesis of 1,1-difluoroolefins from aldehydes, bypassing the need to handle unstable or gaseous fluoroalkanes.[7][13] The reaction proceeds in the presence of triphenylphosphine (PPh₃) and is proposed to involve the in-situ formation of a difluoromethylenephosphonium ylide, (C₆H₅)₃P=CF₂.[2]

Caption: Logical flow for the SCDA-mediated Wittig-type reaction.

This reaction is particularly valuable as it provides access to terminal difluoroalkenes, which are important precursors for further synthetic transformations. The detailed protocol is well-documented in Organic Syntheses.[13]

Comparative Analysis: Strategic Reagent Selection

A senior scientist's expertise lies not just in knowing protocols, but in choosing the right tool for the job. SCDA is one of several common difluorocarbene precursors, each with distinct advantages and disadvantages.

| Reagent | Formula / Type | State | Advantages | Disadvantages |

| Sodium Chlorodifluoroacetate (SCDA) | ClCF₂CO₂Na | Solid | Inexpensive, bench-stable, safe handling, environmentally benign.[1][3][16] | Requires high temperatures for :CF₂ generation.[17] |

| Ruppert-Prakash Reagent | TMSCF₃ | Liquid | High reactivity, broad scope, milder conditions possible.[15][18] | More expensive, requires a stoichiometric activator (e.g., NaI, F⁻).[15] |

| Chlorodifluoromethane (Freon-22) | HCF₂Cl | Gas | Historically used, effective. | Ozone-depleting substance, toxic, difficult to handle on a lab scale.[1] |

| Difluoromethyl Phenyl Sulfone | PhSO₂CF₂H | Solid | Stable solid, generates :CF₂ under basic conditions. | Requires strong base, which can limit functional group tolerance. |

| Phosphonium Salts | e.g., (Et₂N)₃P⁺CF₂Br Br⁻ | Solid | Effective for difluoromethylation. | Often hygroscopic and sensitive to water.[1] |

Expert Insight: The choice of reagent is dictated by the specific transformation and scale. For large-scale industrial synthesis where cost, stability, and safety are paramount, SCDA is often the superior choice . For delicate substrates requiring milder conditions or for small-scale exploratory work where cost is less of a concern, the Ruppert-Prakash reagent (TMSCF₃) may offer greater flexibility.

Conclusion and Future Outlook

Sodium Chlorodifluoroacetate has solidified its position as a workhorse reagent in synthetic organic chemistry. Its value proposition—a stable, inexpensive, and safe solid precursor for the versatile difluorocarbene intermediate—is unmatched for many applications. From the synthesis of difluoromethyl ethers and thioethers for drug candidates to the construction of complex fluorinated carbocycles, SCDA provides a reliable and scalable pathway.[1][3][15] As the demand for selectively fluorinated molecules continues to grow, the elegant simplicity and robust nature of SCDA ensure it will remain a vital tool in the synthetic chemist's toolbox for the foreseeable future.

References

-

Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967). β,β-Difluorostyrene. Organic Syntheses, 47, 49.

-

Weaver, J. D., & Vogt, F. S. (2022). Difluoromethylation of Phenols. Organic Syntheses, 99, 164-183.

-

Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988–1991.

-

ChemicalBook. (n.d.). Sodium chlorodifluoroacetate. Retrieved from

-

Organic Chemistry Portal. (n.d.). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Retrieved from

-

Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1535-1549.

-

Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1535-1549.

-

Chem-Impex. (n.d.). Sodium chlorodifluoroacetate. Retrieved from

-

Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.

-

Fisher Scientific. (2025). Safety Data Sheet: Sodium chlorodifluoroacetate. Retrieved from

-

Vapourtec. (2016). Difluorocarbene addition to alkenes and alkynes in continuous flow. Retrieved from

-

Santa Cruz Biotechnology, Inc. (n.d.). Sodium chlorodifluoroacetate. Retrieved from

-

ChemicalBook. (n.d.). Sodium chlorodifluoroacetate. Retrieved from

-

American Chemical Society. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters.

-

Mehta, V. P., & Greaney, M. F. (2014). Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4004–4007.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734985, Sodium chlorodifluoroacetate. Retrieved from

-

Sigma-Aldrich. (n.d.). Sodium chlorodifluoroacetate. Retrieved from

-

Oakwood Chemical. (n.d.). Sodium chlorodifluoroacetate. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Sodium chlorodifluoroacetate. Retrieved from

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: Sodium chlorodifluoroacetate. Retrieved from

-

BLD Pharm. (n.d.). Sodium 2-chloro-2,2-difluoroacetate. Retrieved from

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Retrieved from

-

Pan, W.-J., et al. (2023). Difluorocarbene as a C–F source for the construction of fluorinated benzothiazoles. Organic Chemistry Frontiers, 11, 120-126.

-

Royal Society of Chemistry. (2023). Difluorocarbene as a C–F source for the construction of fluorinated benzothiazoles. Retrieved from

-

Fluorochem. (n.d.). Sodium chlorodifluoroacetate. Retrieved from

-

Wikipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved from

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Mastering Difluorocarbene and its Applications. Retrieved from

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Sodium Chlorodifluoroacetate. Retrieved from

-

ResearchGate. (n.d.). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. Retrieved from

-

Dolbier, W. R., & Duan, J.-X. (2002). Synthesis of 1,3-difluoroaromatics in one pot by addition of difluorocarbene from sodium chlorodifluoroacetate to 1,2-substituted cyclobutenes. Organic Letters, 4(22), 3871–3873.

-

Atlas of Science. (2016). Difluorocarbene generated by decarboxylation. Retrieved from

-

Hine, J., & Ehrenson, S. J. (1958). Methylene Derivatives as Intermediates in Polar Reactions. XVI. The Decomposition of Chlorodifluoroacetic Acid. Journal of the American Chemical Society, 80(4), 824–828.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. クロロジフルオロ酢酸ナトリウム 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium chlorodifluoroacetate | 1895-39-2 [amp.chemicalbook.com]

- 8. Sodium chlorodifluoroacetate | 1895-39-2 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemos.de [chemos.de]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of 1,3-difluoroaromatics in one pot by addition of difluorocarbene from sodium chlorodifluoroacetate to 1,2-substituted cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

Introduction: Unveiling the Utility of a Fluorinated Workhorse

An In-Depth Technical Guide to Sodium Chlorodifluoroacetate for Researchers and Drug Development Professionals

Sodium chlorodifluoroacetate (C₂ClF₂NaO₂) is a halogenated organic salt that has carved a significant niche in modern organic synthesis and pharmaceutical development. While its name may seem complex, its role is often elegant and precise: it serves as a robust and accessible precursor to difluorocarbene (:CF₂), a highly reactive intermediate. This singular capability makes it an invaluable tool for the strategic introduction of geminal difluoro groups into molecular architectures—a common motif in contemporary drug design and advanced materials science. This guide provides a comprehensive overview of its core properties, synthesis, applications, and handling, with a focus on the practical insights required by researchers in the field.

Part 1: Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. The molecular weight, in particular, is a cornerstone for all stoichiometric calculations, ensuring reproducibility and efficiency in experimental design.

Quantitative Data Summary

The essential properties of sodium chlorodifluoroacetate are summarized below. These values are critical for everything from weighing the reagent for a reaction to predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Weight | 152.46 g/mol | [1][2][3] |

| Molecular Formula | C₂ClF₂NaO₂ | [1][2][3] |

| CAS Number | 1895-39-2 | [1][4] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 196-198 °C | [4][5][6] |

| EINECS Number | 217-586-0 | [1][3] |

| Solubility | Soluble in dimethoxyethane, diglyme, triglyme, and dimethylformamide. | [4] |

Part 2: Synthesis and Mechanistic Insight

The utility of sodium chlorodifluoroacetate is matched by its straightforward and high-yielding preparation. Understanding its synthesis is key to ensuring the purity and reactivity of the reagent for subsequent applications.

Principle of Synthesis: Acid-Base Neutralization

The most common and efficient method for preparing sodium chlorodifluoroacetate is the direct neutralization of chlorodifluoroacetic acid with a suitable sodium base, such as sodium hydroxide or sodium carbonate.[4][7] The reaction is a classic acid-base neutralization that forms the sodium salt and a benign byproduct (water or carbonic acid). The choice of a methanolic solvent facilitates the reaction and the subsequent isolation of the salt.[7]

Visualizing the Synthesis Workflow

The following diagram outlines the key stages in a typical laboratory-scale synthesis of sodium chlorodifluoroacetate.

Caption: Workflow for the synthesis of sodium chlorodifluoroacetate.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures and is designed to yield high-purity sodium chlorodifluoroacetate.[7]

Materials:

-

Chlorodifluoroacetic acid (1.52 mol)

-

Sodium hydroxide (1.52 mol)

-

Methanol (anhydrous, 1000 mL)

-

Round-bottom flask (2000 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Prepare the Base Solution: In a 2000 mL flask, dissolve 60.7 g (1.52 mol) of sodium hydroxide in 700 mL of methanol. Place the flask in an ice bath to cool the solution while stirring.

-

Expert Insight: Pre-cooling the caustic solution is critical to dissipate the heat generated during the exothermic neutralization reaction, preventing potential side reactions or boiling of the methanol.

-

-

Prepare the Acid Solution: In a separate beaker, dissolve 198 g (1.52 mol) of chlorodifluoroacetic acid in 300 mL of methanol.

-

Neutralization: Slowly add the acid solution to the cooled, stirring sodium hydroxide solution. Monitor the temperature and maintain it below 40°C throughout the addition.

-

Expert Insight: A slow, controlled addition is paramount. Adding the acid too quickly can cause a rapid temperature spike, which could lead to undesired byproducts.

-

-

Solvent Removal: Once the addition is complete, remove the methanol using a rotary evaporator with a bath temperature of 40°C.[7] This will leave the crude sodium salt as a solid residue.

-

Drying the Product: Pulverize the resulting solid to break up any clumps. Dry the salt thoroughly overnight at room temperature under high vacuum (e.g., 1 mm Hg).[7]

-

Trustworthiness Check: The salt is hygroscopic.[4] Rigorous drying is essential, as residual moisture can interfere with its subsequent thermal decomposition to difluorocarbene. It is recommended to dry the salt again immediately before use.

-

Part 3: Core Applications in Drug Development and Organic Synthesis

The primary value of sodium chlorodifluoroacetate lies in its function as a difluorocarbene (:CF₂) generator upon thermal decomposition.[8] This reaction is clean, producing carbon dioxide and sodium chloride as the only byproducts.

CF₂ClCO₂Na → :CF₂ + CO₂ + NaCl[8]

Application 1: Difluorocyclopropanation

Difluorocarbene readily reacts with alkenes to form difluorocyclopropanes, a structural motif present in several bioactive molecules. This transformation is highly valuable for introducing conformational rigidity and altering electronic properties.

Application 2: Wittig-Type Olefination

In the presence of triphenylphosphine, the thermal decomposition of sodium chlorodifluoroacetate enables a one-step synthesis of 1,1-difluoroolefins from aldehydes and ketones.[4][8] This reaction is proposed to proceed through a (C₆H₅)₃P=CF₂ intermediate and is a general method for accessing β,β-difluorostyrenes and other difluoroalkenes.[7][8]

Application 3: Pharmaceutical Intermediate

Sodium chlorodifluoroacetate is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[4][5] A notable example is its use in the production of Roflumilast, a medication for treating chronic obstructive pulmonary disease (COPD).[5] The use of established, high-purity intermediates like sodium chlorodifluoroacetate is critical for ensuring the quality and consistency required in pharmaceutical manufacturing.[5] Salt formation, in general, is a crucial strategy in drug development to enhance properties like solubility, stability, and bioavailability, with over 50% of APIs administered as salts.[9][10]

Part 4: Safety, Handling, and Storage

As with any reactive chemical, proper handling of sodium chlorodifluoroacetate is essential for laboratory safety.

Hazard Identification:

-

GHS Classification: The compound is classified as an irritant.[2]

-

Hazard Statements:

Recommended Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[12][13]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[11][12]

Storage Conditions:

-

Hygroscopicity: The compound is hygroscopic and must be protected from moisture.

-

Atmosphere: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Environment: Keep in a cool, dark, and dry place.[4]

References

- Organic Syntheses Procedure. Organic Syntheses.

- Sodium chlorodifluoroacetate CAS#: 1895-39-2.

- Understanding Chlorodifluoroacetic Acid Sodium Salt: Properties and Industrial Applic

- Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985.

- Sodium Chlorodifluoroacetate | 1895-39-2. Tokyo Chemical Industry (India) Pvt. Ltd.

- Sodium chlorodifluoroacet

- Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Chemos GmbH&Co.KG.

- Sodium chlorodifluoroacet

- Sodium chlorodifluoroacet

- Sodium chlorodifluoroacet

- Sodium chlorodifluoroacet

- SAFETY DATA SHEET - Sodium chlorodifluoroacet

- Improving API Solubility by Salt and Cocrystal Form

- Salt Selection in Drug Development. Pharmaceutical Technology.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium chlorodifluoroacetate - →→→Fluoro Series - Jinan Yuewei Chemical Co.,Ltd [yueweichem.com]

- 4. Sodium chlorodifluoroacetate | 1895-39-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pharmtech.com [pharmtech.com]

- 11. chemos.de [chemos.de]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Sodium 2-Chloro-2,2-difluoroacetate in Organic Solvents

Executive Summary

Sodium 2-chloro-2,2-difluoroacetate is a pivotal reagent and intermediate in the pharmaceutical and agrochemical industries, most notably for its role in difluoromethylation reactions and as a building block for complex molecules.[1][2][3] Effective utilization of this compound is critically dependent on a thorough understanding of its solubility characteristics in various organic media. This guide provides a comprehensive overview of the known solubility profile of sodium 2-chloro-2,2-difluoroacetate, grounded in its fundamental physicochemical properties. We delve into the theoretical principles governing its dissolution, present a consolidated table of its solubility in common organic solvents, and offer a robust, step-by-step experimental protocol for determining its solubility in novel solvent systems. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and optimization of reaction and crystallization processes.

Introduction: The Significance of a Halogenated Carboxylate

Sodium 2-chloro-2,2-difluoroacetate (SCDA), a white crystalline solid, has emerged as a compound of significant interest.[1][2] In pharmaceutical development, it is a key intermediate in the synthesis of therapeutics such as the COPD medication Roflumilast.[2] In synthetic chemistry, it is widely employed as a precursor to difluorocarbene, a reactive intermediate for the introduction of the difluoromethyl group into organic molecules—a common strategy in medicinal chemistry to modulate the metabolic stability and lipophilicity of drug candidates.[4][5]

The efficiency of synthetic routes and the success of purification processes like crystallization are inextricably linked to the solubility of the reagents. For an ionic salt like SCDA, predicting its behavior in the diverse, often non-polar environments of organic chemistry is a non-trivial challenge. A lack of precise solubility data can lead to suboptimal reaction conditions, reduced yields, and difficulties in product isolation. This guide aims to bridge this knowledge gap by consolidating existing data and providing the theoretical and practical tools necessary for its application.

Physicochemical Profile of Sodium 2-Chloro-2,2-difluoroacetate

Understanding the physical and chemical properties of a solute is the first step in predicting its solubility. SCDA is an ionic compound, which dictates its general preference for more polar solvents. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂ClF₂NaO₂ | [2][6] |

| Molecular Weight | 152.46 g/mol | [6][7] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 196 - 198 °C | [2][3][8] |

| Topological Polar Surface Area (TPSA) | 40.1 Ų | [6] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

The presence of a sodium cation and a carboxylate anion makes the compound inherently polar. The zero hydrogen bond donors and multiple acceptors (the oxygen and fluorine atoms) suggest that its interaction with protic solvents will be primarily as a hydrogen bond acceptor.

Theoretical Principles of Solubility

The dissolution of an ionic solid like SCDA in an organic solvent is governed by the principle "like dissolves like".[10] This maxim is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the crystal lattice energy (solute-solute interactions) and disrupt the solvent-solvent interactions.[11]

-

Polarity and Dielectric Constant: As an ionic salt, SCDA has a high intrinsic polarity. It will dissolve most readily in polar solvents capable of stabilizing the separated sodium (Na⁺) and 2-chloro-2,2-difluoroacetate (ClCF₂CO₂⁻) ions. Polar aprotic solvents with high dielectric constants, such as dimethylformamide (DMF), are particularly effective as they can solvate cations and anions effectively without the complex hydrogen-bonding networks found in protic solvents.

-

Hydrogen Bonding: While SCDA cannot donate hydrogen bonds, its oxygen and fluorine atoms can act as hydrogen bond acceptors.[9] Therefore, it can show some solubility in polar protic solvents like ethanol, where the solvent can donate hydrogen bonds to the carboxylate group.[1]

-

Lewis Acidity/Basicity: The ether solvents listed in Section 4.0 (dimethoxyethane, diglyme, triglyme) are Lewis bases, with oxygen atoms that can coordinate with the sodium cation (a Lewis acid). This interaction, known as chelation in the case of glymes, significantly aids in dissolving the ionic compound. The insolubility in diethyl ether highlights the importance of this chelating effect, as the single oxygen and bulky ethyl groups in ether are less effective at solvating the cation compared to the multiple, accessible oxygens of glymes.[1]

Solubility Profile in Organic Solvents

The following table summarizes the available qualitative and quantitative solubility data for sodium 2-chloro-2,2-difluoroacetate. It is evident that the compound shows a clear preference for polar and coordinating solvents.

| Solvent | Solvent Class | Quantitative Solubility | Qualitative Description | Source(s) |

| Water | Protic, Inorganic | Data not specified | Soluble | [1] |

| Ethanol | Protic, Alcohol | Data not specified | Soluble | [1] |

| Acetone | Polar Aprotic, Ketone | Data not specified | Soluble | [1] |

| Diethyl Ether | Aprotic, Ether | Data not specified | Insoluble | [1] |

| Dimethylformamide (DMF) | Polar Aprotic, Amide | Data not specified | Soluble | [7] |

| Dimethoxyethane (DME) | Aprotic, Glyme Ether | Data not specified | Soluble | [7] |

| Diglyme | Aprotic, Glyme Ether | 0.60 g/mL | Soluble | [7] |

| Triglyme | Aprotic, Glyme Ether | Data not specified | Soluble | [7] |

Note: The quantitative value for diglyme (0.60 g/mL) indicates very high solubility. Temperature for these measurements was not specified but is generally assumed to be room temperature unless otherwise noted.

Experimental Protocol for Solubility Determination

For solvents where data is unavailable, a reliable experimental protocol is essential. The gravimetric method is a robust and widely applicable technique for determining the solubility of a solid in a liquid.[12] It relies on preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known quantity of the solvent.

Step-by-Step Gravimetric Protocol

-

Preparation: 1.1. Add an excess amount of sodium 2-chloro-2,2-difluoroacetate to a known volume or mass of the test solvent in a sealed vessel (e.g., a screw-cap vial or flask). "Excess" means enough solid remains undissolved to be clearly visible. 1.2. Place the vessel in a temperature-controlled environment, such as a shaker bath or stirring plate with a temperature probe, set to the desired temperature (e.g., 25 °C).

-

Equilibration: 2.1. Agitate the mixture vigorously (e.g., magnetic stirring or shaking) for a prolonged period (typically 24-48 hours) to ensure the solution reaches equilibrium and becomes saturated. The system is at equilibrium when the rate of dissolution equals the rate of precipitation.

-

Phase Separation: 3.1. Cease agitation and allow the undissolved solid to settle for at least 2-4 hours at the same constant temperature. 3.2. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated volumetric pipette. To avoid precipitating the solute due to temperature changes, this step should be performed swiftly. For accuracy, use a syringe filter (e.g., 0.45 µm PTFE) to ensure no solid particulates are transferred.

-

Solvent Evaporation & Quantification: 4.1. Transfer the aliquot of the saturated solution into a pre-weighed, dry container (e.g., a glass vial or beaker). Record the exact mass of the empty container (M₁). 4.2. Record the mass of the container with the solution (M₂). The mass of the solution is (M₂ - M₁). 4.3. Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood. Ensure the temperature is kept low enough to prevent decomposition of the solute. 4.4. Once the solvent is removed, place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures all residual solvent is removed. 4.5. Record the final mass of the container with the dry solute (M₃).

-

Calculation: 5.1. Mass of dissolved solute: M_solute = M₃ - M₁ 5.2. Mass of solvent: M_solvent = (M₂ - M₁) - (M₃ - M₁) 5.3. Solubility: Calculate the solubility in desired units, e.g., g/100 g of solvent: Solubility = (M_solute / M_solvent) * 100

Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining the solubility of SCDA via the gravimetric method.

Factors Influencing Solubility

Several factors can alter the solubility of sodium 2-chloro-2,2-difluoroacetate:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[13] This is because the dissolution process is often endothermic. When using SCDA in reactions at elevated temperatures, such as the 125 °C mentioned in some procedures, its solubility will likely be significantly higher than at room temperature.[9]

-

Solvent Purity: The presence of impurities, particularly water, in an organic solvent can drastically alter the solubility of an ionic salt. Small amounts of water can increase solubility in less polar solvents by providing a more polar microenvironment.

-

Common Ion Effect: If the solvent already contains a salt with a common ion (either Na⁺ or ClCF₂CO₂⁻), the solubility of SCDA will be suppressed, as predicted by Le Châtelier's principle.[11]

Discussion & Field Insights

The compiled data provides a clear, chemically intuitive picture of SCDA's solubility. Its high solubility in polar aprotic solvents like DMF and coordinating ethers like diglyme makes these excellent choices for reaction media.[7] The use of DMF in difluoromethylation reactions involving SCDA is common practice, which aligns perfectly with its role as a high-polarity solvent capable of dissolving the ionic reagent.[4][5][9]

The quantitative value of 0.60 g/mL in diglyme is particularly noteworthy.[7] This exceptionally high solubility can be attributed to the chelation of the sodium ion by the two ether oxygens in the diglyme molecule, effectively sequestering the cation and promoting the dissolution of the salt. This insight is valuable for scientists looking to achieve high concentrations of the reagent for reactions or for developing concentrated stock solutions.

Conversely, the insolubility in a non-polar, non-coordinating solvent like diethyl ether is expected and provides a useful tool.[1] Ether could potentially be used as an anti-solvent to induce crystallization or precipitate the product from a more polar reaction mixture, a common technique in purification.

Conclusion

Sodium 2-chloro-2,2-difluoroacetate is an ionic salt with a strong preference for polar and coordinating organic solvents. It exhibits high solubility in amides (DMF) and glyme ethers (DME, diglyme, triglyme) and moderate solubility in lower alcohols and ketones, while being insoluble in non-polar ethers. This solubility profile is a direct consequence of its ionic nature and the specific solute-solvent interactions available. For applications requiring novel solvent systems, the provided gravimetric protocol offers a reliable method for generating the necessary data. A thorough understanding of these solubility characteristics is paramount for the successful application of this versatile reagent in research and development.

References

- Anonymous. (2023-04-04). Sodium,2-Chloro-2,2-Difluoroacetate: Properties, Uses, and Safety Precautions. Google Cloud.

- NINGBO INNO PHARMCHEM CO.,LTD.

- National Center for Biotechnology Information.

- Ambeed.com.

- ChemicalBook.

- National Center for Biotechnology Information.

- Sigma-Aldrich.

- Fisher Scientific.

- Chemiz. (2025-04-27).

- EMBIBE. Ionic Compounds: Solubility - Lab Experiments.

- Anonymous. Experiment: Solubility of Organic & Inorganic Compounds.

- Sigma-Aldrich. (2024-09-06).

- Mirgorod, Y. (2019-11-10). Answer to "What is the best methods for measuring the solubility of ionic solids in organic solvents?".

- Chem-Impex.

- Request PDF. (2025-11-14). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent.

- Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility.

- AAT Bioquest. (2022-04-18).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium chlorodifluoroacetate, 97% | Fisher Scientific [fishersci.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1895-39-2 | Sodium chlorodifluoroacetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. chem.ws [chem.ws]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]

A Technical Guide to the Physicochemical Properties of Sodium Chlorodifluoroacetate: Melting Point and Thermal Stability

Abstract: Sodium chlorodifluoroacetate (SCDA), an organofluorine salt with the formula C₂ClF₂NaO₂, is a pivotal reagent in modern organic synthesis. Its primary utility lies in its function as a convenient and cost-effective precursor to difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorinated compounds. A comprehensive understanding of its physicochemical properties, specifically its melting point and thermal stability, is paramount for its safe handling, effective use, and the development of robust synthetic protocols. This guide provides an in-depth analysis of these core properties, synthesizing data from established literature and supplier technical specifications. We will explore the experimental determination of the melting point, detail the mechanism and conditions of its thermal decomposition, and present a workflow for its characterization using standard analytical techniques.

Introduction

Sodium chlorodifluoroacetate, a white crystalline solid, has become an indispensable tool for researchers in the pharmaceutical, agrochemical, and materials science sectors[1]. Its value is rooted in its controlled thermal decomposition, which provides a reliable in-situ source of difluorocarbene. This reactive species is subsequently used in a variety of transformations, most notably difluorocyclopropanations and Wittig-type olefination reactions[2][3].

Unlike gaseous or highly volatile reagents, SCDA's solid nature simplifies handling and storage. However, the transition from a stable solid to a reactive precursor is governed by temperature. Therefore, precise knowledge of its melting behavior and decomposition profile is not merely academic; it is a critical prerequisite for procedural safety, reaction optimization, and achieving reproducible results. This document serves as a technical resource for professionals, detailing the key thermal characteristics of this important synthetic building block.

Melting Point Analysis

The melting point of a pure crystalline solid is a distinct physical constant that serves as a primary indicator of identity and purity. For SCDA, this parameter defines the upper limit of its solid-state stability before phase transition.

Experimental Rationale and Methodology

The determination of a melting point is a foundational technique in chemical analysis. The two most common and authoritative methods are:

-

Capillary Melting Point Apparatus: This traditional method involves heating a small sample packed in a capillary tube at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded. The sharpness of the range indicates the purity of the substance.

-

Differential Scanning Calorimetry (DSC): DSC provides a more quantitative analysis of thermal transitions. A sample and a reference are heated at a constant rate, and the difference in heat flow required to maintain them at the same temperature is measured. A melting event is observed as an endothermic peak on the DSC thermogram, with the peak onset providing a highly accurate melting point.

The choice of method depends on the required precision. For routine identification, a capillary apparatus is sufficient. For thermodynamic studies or high-purity applications, DSC is the preferred methodology as it provides both the temperature and the enthalpy of fusion.

Reported Melting Point Data

Data from various chemical suppliers and databases show a strong consensus on the melting point of sodium chlorodifluoroacetate, with most values falling within a narrow 2-3°C range. This consistency underscores the material's availability at a high grade of purity.

| Reported Melting Point (°C) | Source(s) |

| 196 - 198 °C | Chem-Impex[1], Wikipedia[2], Sigma-Aldrich[4], ChemSrc[5], Oakwood Chemical[6] |

| 193 - 195 °C | ChemicalBook[7] |

| 195 - 201 °C | Thermo Scientific Chemicals[8] |

| ~195 °C (decomposition) | Fisher Scientific[9] |

The slight variations between suppliers can be attributed to minor differences in purity or the specific analytical method and heating rate used for determination. Notably, some sources indicate that melting is closely followed by or coincident with decomposition, a critical observation for understanding the material's thermal behavior[9].

Thermal Stability and Decomposition

The synthetic utility of SCDA is entirely dependent on its thermal instability. Controlled heating causes the salt to undergo decarboxylation, releasing carbon dioxide and generating the desired difluorocarbene intermediate.

Decomposition Pathway

The thermal decomposition of sodium chlorodifluoroacetate proceeds via an irreversible decarboxylation reaction. The process is initiated by heat, which provides the activation energy to break the C-C bond between the carboxylate group and the chlorodifluoromethyl group. This generates a chlorodifluoromethyl carbanion intermediate, which rapidly eliminates a chloride ion.

The overall, well-established reaction is: C₂ClF₂NaO₂ (s) → NaCl (s) + CO₂ (g) + :CF₂ [2]

This reaction is typically performed in a high-boiling aprotic solvent, such as diglyme or triglyme, which helps to mediate the heat transfer and solvate the intermediates[2][3][9][10].

Experimental Analysis: Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choice: To precisely determine the temperature at which decomposition begins and to quantify the mass loss associated with it, Thermogravimetric Analysis (TGA) is the definitive technique. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For SCDA, a TGA experiment would reveal the onset temperature of decarboxylation (the loss of CO₂) and confirm the final mass percentage corresponding to the remaining sodium chloride.

Self-Validating Protocol: A standard TGA protocol involves placing a small, precise mass of SCDA into a crucible, which is then heated in the TGA furnace under a controlled flow of an inert gas like nitrogen. The mass is continuously monitored as the temperature is ramped linearly. The resulting data is a thermogram plotting percent mass versus temperature. For SCDA, we would expect a single, sharp mass loss step corresponding to the loss of CO₂ (28.86% of the total molecular weight). The temperature at which this loss begins is the decomposition temperature.

Factors Influencing Stability and Decomposition Temperature

While SCDA is stable at room temperature, its decomposition temperature can be influenced by several factors:

-

Heating Rate: Faster heating rates in TGA or bulk reactions can shift the apparent decomposition temperature to higher values.

-

Solvent: In practical synthesis, the decomposition is often initiated at temperatures lower than the solid-state decomposition point. For example, smooth decarboxylation can be achieved at 95°C in the presence of a trapping agent[11]. Procedures for Wittig-type reactions often call for heating in diglyme at temperatures around 160°C[10]. This indicates the solvent plays a role in mediating the decomposition.

-

Safety Considerations: It is crucial to note that uncontrolled heating can be dangerous. If the material is heated too slowly or the bath temperature drops during addition, unreacted SCDA can accumulate, leading to a risk of violent exothermic decomposition[10]. This underscores the need for strict temperature control during synthetic applications. One supplier notes a decomposition temperature of 226-229°C, which likely represents the decomposition in the solid state under analytical conditions[4].

Practical Implications and Safe Handling

Based on the available data, sodium chlorodifluoroacetate is a thermally stable solid at ambient storage conditions but must be handled with care upon heating.

-

Storage: The material should be stored in a tightly closed container in a dry, well-ventilated place at room temperature[7][12]. It is known to be hygroscopic[3].

-

Handling: As a chemical reagent, standard personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant to the skin, eyes, and respiratory system[2][13]. Work should be conducted in a chemical fume hood to avoid inhalation of dust[13].

-

Thermal Hazard: The most significant hazard is associated with its thermal decomposition. Reactions must be conducted with careful temperature monitoring to prevent runaway reactions[10]. The heat generated by the exothermic decomposition must be managed effectively by the reaction apparatus.

Conclusion

Sodium chlorodifluoroacetate possesses a well-defined melting point, consistently reported in the range of 196-198°C , which serves as a reliable indicator of its identity and purity. Its thermal stability is a critical and advantageous feature, allowing for its controlled decomposition above ~95°C in solution to generate difluorocarbene, a key synthetic intermediate. While stable at room temperature, its decomposition can be exothermic and requires rigorous temperature control in a laboratory setting to ensure safety and reaction efficiency. A thorough understanding of these thermal properties, as outlined in this guide, is essential for any researcher or drug development professional utilizing this versatile reagent.

References

-

Sodium chlorodifluoroacetate. Wikipedia.[Link]

-

Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Chemos GmbH & Co.KG.[Link]

-

Sodium chlorodifluoroacetate | CAS#:1895-39-2. Chemsrc.[Link]

-

β,β-DIFLUOROSTYRENE. Organic Syntheses, Coll. Vol. 5, p.390 (1973); Vol. 47, p.49 (1967).[Link]

-

S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters 2013, 15 (19), 5036-5039.[Link]

-

Sodium chlorodifluoroacetate. Oakwood Chemical.[Link]

-

S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed, National Library of Medicine.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 3. Sodium chlorodifluoroacetate | 1895-39-2 [amp.chemicalbook.com]

- 4. Sodium chlorodifluoroacetate 96 1895-39-2 [sigmaaldrich.com]

- 5. Sodium chlorodifluoroacetate | CAS#:1895-39-2 | Chemsrc [chemsrc.com]

- 6. Sodium chlorodifluoroacetate [oakwoodchemical.com]

- 7. Sodium chlorodifluoroacetate(1895-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chlorodifluoroacetic acid sodium salt, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Sodium chlorodifluoroacetate, 97% | Fisher Scientific [fishersci.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemos.de [chemos.de]

"sodium;2-chloro-2,2-difluoroacetate" spectral data (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of Sodium 2-chloro-2,2-difluoroacetate

Executive Summary

Sodium 2-chloro-2,2-difluoroacetate (CAS No. 1895-39-2) is a key organofluorine compound utilized in various synthetic applications, including as a precursor for difluoromethylation reactions.[1][2] Accurate and unambiguous characterization of this reagent is paramount for ensuring reaction success, purity, and reproducibility in research and development settings. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to verify the structure and identity of this compound. We delve into the principles of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the spectral data, grounding our analysis in established physicochemical principles.

Introduction: The Molecular Identity

Sodium 2-chloro-2,2-difluoroacetate is the sodium salt of chlorodifluoroacetic acid.[3][4] Its molecular structure consists of a two-carbon acetate backbone, where the alpha-carbon is substituted with one chlorine and two fluorine atoms. This unique halogen substitution pattern imparts specific chemical reactivity and distinct spectroscopic signatures.

Spectroscopic analysis is non-negotiable for confirming that the material in hand corresponds to this precise structure, free from impurities or degradation products.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of a molecule.[8] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides a unique "fingerprint" of the functional groups present.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in the absence of the sample to computationally subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the crystalline sodium 2-chloro-2,2-difluoroacetate powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is then analyzed.

Spectral Data & Interpretation

The IR spectrum of sodium 2-chloro-2,2-difluoroacetate is dominated by features arising from the carboxylate group and the carbon-halogen bonds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |

| 1650 - 1550 | Carboxylate (COO⁻) Asymmetric Stretch | The most intense band in the spectrum. Its position confirms the ionic nature of the carboxylate group. Ionic carboxylates show a strong absorption in this region.[9][10] |

| 1450 - 1380 | Carboxylate (COO⁻) Symmetric Stretch | A weaker band than the asymmetric stretch, its presence is confirmatory for the carboxylate functional group.[10] |

| 1200 - 1000 | C-F Stretch | Strong, sharp absorptions are characteristic of carbon-fluorine bonds. The presence of two fluorine atoms results in intense signals in this region. |

| 850 - 750 | C-Cl Stretch | A moderately intense absorption corresponding to the carbon-chlorine bond. |

The absence of a broad absorption band around 3000 cm⁻¹ confirms the sample is the salt form and not the parent carboxylic acid (chlorodifluoroacetic acid), which would exhibit a strong O-H stretch.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-skeleton and electronic environment of a molecule. For organofluorine compounds, ¹³C and ¹⁹F NMR are particularly informative.[12]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice. The sodium salt is highly soluble in water, and D₂O provides a deuterium lock signal for the spectrometer without creating an overwhelming solvent signal that would be present with H₂O.

-

Sample Preparation: Dissolve approximately 10-20 mg of sodium 2-chloro-2,2-difluoroacetate in 0.6-0.7 mL of D₂O in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Reference Standard: While TMS is the standard for ¹³C NMR, it is insoluble in D₂O. A secondary standard like DSS or TSP can be used, or the spectrometer can be referenced to the residual solvent signal. For ¹⁹F NMR, a small amount of an external or internal standard like trifluoroacetic acid (-76.55 ppm) or sodium trifluoroacetate can be used for precise chemical shift calibration.[13][14]

-

Data Acquisition: Acquire standard proton-decoupled ¹³C and ¹⁹F NMR spectra. Due to the presence of fluorine, carbon signals will exhibit splitting (coupling), which is crucial for assignment.

¹³C NMR Spectrum: Data & Interpretation

The ¹³C NMR spectrum is simple, yet highly diagnostic, showing two primary signals.

| Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | J-Coupling (Hz) | Interpretation |

| C=O | 165 - 175 | Triplet (t) | ²JCF ≈ 25-35 | The carbonyl carbon is deshielded and appears downfield. It is coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet multiplicity. |

| -CF₂Cl | 115 - 125 | Triplet (t) | ¹JCF ≈ 280-320 | This carbon is directly bonded to two fluorine atoms and a chlorine atom, causing a significant downfield shift. The direct, one-bond coupling to the two equivalent fluorine atoms results in a large triplet. |

Causality Insight: The observation of triplet multiplicity for both carbons is a self-validating feature of the spectrum. It confirms that both the carbonyl carbon and the alpha-carbon are electronically coupled to two fluorine atoms, which is only consistent with the target structure.

¹⁹F NMR Spectrum: Data & Interpretation

¹⁹F NMR is extremely sensitive and provides a clean diagnostic window for fluorinated molecules.[12][15]

| Expected Chemical Shift (δ, ppm) | Reference | Multiplicity | Interpretation |

| -60 to -80 | CFCl₃ at 0 ppm | Singlet | The two fluorine atoms in the -CF₂Cl group are chemically and magnetically equivalent. Therefore, they do not couple to each other and appear as a single, sharp resonance in the proton-decoupled spectrum. The specific chemical shift is highly sensitive to the electronic environment created by the adjacent chlorine atom and carboxylate group. |

Expertise Insight: The chemical shift of fluorine is highly dependent on its electronic environment.[15] The value for the -CF₂Cl group is distinct from that of a -CF₃ group (e.g., sodium trifluoroacetate, ~ -75.4 ppm[13]) or a -CHF₂ group, making ¹⁹F NMR an excellent tool for identifying impurities or side products from the synthesis.

Integrated Spectroscopic Workflow & Structural Confirmation

The power of this analysis lies not in a single spectrum, but in the confluence of all data. The logical workflow from sample analysis to structural verification provides a robust, self-validating system.

Caption: Workflow for the spectroscopic confirmation of Sodium 2-chloro-2,2-difluoroacetate.

This integrated approach ensures trustworthiness. The IR confirms the presence of the correct functional groups (carboxylate, C-F) and the absence of others (carboxylic acid O-H). The ¹³C and ¹⁹F NMR data then provide the exact atomic connectivity and confirm the number and environment of the carbon and fluorine atoms, leaving no ambiguity as to the compound's identity.

Conclusion

The spectroscopic characterization of sodium 2-chloro-2,2-difluoroacetate is straightforward yet requires careful execution and interpretation. IR spectroscopy serves as a rapid and effective tool for functional group identification, primarily confirming the carboxylate salt structure. High-resolution ¹³C and ¹⁹F NMR spectroscopy provides definitive structural proof, elucidating the carbon framework and the specific halogenation pattern through characteristic chemical shifts and C-F coupling constants. Together, these techniques form a robust analytical protocol essential for any researcher or professional utilizing this important chemical reagent.

References

-

PubChem. (n.d.). Sodium chlorodifluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Dolbier, W. R., Jr. (n.d.). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Fluorine Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Pharmaceutical Applications of Organofluorine Compounds. 19 F NMR Fragment‐Based Discovery. ResearchGate. Retrieved from [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Angene. (2023, April 4). Sodium,2-Chloro-2,2-Difluoroacetate: Properties, Uses, and Safety Precautions. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Moss, D., Nabedryk, E., Breton, J., & Mäntele, W. (1995). Surface of cytochrome c: infrared spectroscopy of carboxyl groups. PubMed. Retrieved from [Link]

-

Alkorta, I., et al. (2020). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). Chlorodifluoroacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Valenzuela, L., et al. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate. Retrieved from [Link]

-

Allery Chemistry. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). YouTube. Retrieved from [Link]

-

Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]

Sources

- 1. 1895-39-2|Sodium 2-chloro-2,2-difluoroacetate|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. Sodium chlorodifluoroacetate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Sodium chlorodifluoroacetate | 1895-39-2 [chemicalbook.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Surface of cytochrome c: infrared spectroscopy of carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 13. rsc.org [rsc.org]

- 14. colorado.edu [colorado.edu]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Whitepaper: The Mechanism of Difluorocarbene Generation from Sodium Chlorodifluoroacetate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Difluorocarbene (:CF₂), a pivotal intermediate in modern organofluorine chemistry, provides a direct pathway to introduce the valuable difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) moieties into organic molecules. These groups are of paramount interest in pharmaceutical and agrochemical development, where they serve as bioisosteres for ether linkages, hydroxyls, or thiols, often enhancing metabolic stability and lipophilicity. Among the various precursors available, sodium chlorodifluoroacetate (SCDA) stands out due to its operational simplicity, low cost, and stability, making it an attractive reagent for both laboratory and industrial-scale synthesis.[1][2] This guide provides an in-depth exploration of the core mechanism of difluorocarbene generation from SCDA, detailing the critical reaction parameters, experimental protocols, and the subsequent trapping of this versatile reactive intermediate.

The Core Mechanism: Thermal Decarboxylative Extrusion

The generation of difluorocarbene from sodium chlorodifluoroacetate is fundamentally a thermal process. Unlike many other precursors that require activation by strong bases or nucleophilic triggers, SCDA generates :CF₂ through a clean, heat-induced decomposition.[2][3] The overall transformation is an irreversible process yielding difluorocarbene, carbon dioxide, and sodium chloride.

Overall Reaction: ClCF₂CO₂Na → :CF₂ + CO₂ + NaCl[4]

The accepted mechanism proceeds through a two-step sequence initiated by the thermal decarboxylation of the salt.[4]

-

Step 1: Decarboxylation. Upon heating, the chlorodifluoroacetate anion loses a molecule of carbon dioxide to form a highly unstable chlorodifluoromethyl carbanion (ClCF₂⁻). This step is the rate-determining feature of the reaction.

-

Step 2: α-Elimination. The transient chlorodifluoromethyl carbanion immediately undergoes α-elimination, expelling a stable chloride ion (Cl⁻) to generate the singlet difluorocarbene (:CF₂), which is then available to react with a suitable trapping agent present in the reaction mixture.[5]

The singlet ground state of difluorocarbene is stabilized by π-donation from the fluorine lone pairs into the vacant p-orbital of the carbene carbon, yet it remains a moderately electrophilic species, readily reacting with electron-rich substrates.

Caption: The two-step thermal decomposition of SCDA to generate difluorocarbene.

Critical Parameters for Efficient Carbene Generation and Trapping

The successful application of SCDA as a difluorocarbene source hinges on the careful control of several key experimental parameters. The choice of temperature, solvent, and, when applicable, a base for substrate activation, dictates the reaction's efficiency, safety, and outcome.

Temperature

Temperature is the most critical factor, as it directly drives the decarboxylation step.

-

Activation Threshold: The thermal decomposition of SCDA generally requires temperatures exceeding 90 °C.[1][6] Common protocols often employ temperatures in the range of 95-160 °C.[1][7]

-

Safety and Control: On a larger scale, the rate of CO₂ evolution must be carefully managed to avoid dangerous pressure buildup. Furthermore, if the reaction temperature drops after the addition of the reagent, unreacted SCDA can accumulate, creating the risk of a violent exothermic decomposition upon reheating.[7] A steady temperature and controlled addition rate are therefore crucial for safety and reproducibility.

Solvent Selection

The choice of solvent is vital for solubilizing the salt and substrate, as well as for providing a suitable medium for the reaction to proceed at the required temperature.

-

Effective Solvents: High-boiling, polar aprotic solvents are the standard choice. Diglyme, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are frequently used due to their thermal stability and ability to dissolve the ionic precursor.[1][4]

-

Ineffective Solvents: Lower-boiling solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), and 1,2-dichloroethane (DCE) have been reported to be ineffective, failing to promote the desired conversion.[1]

Role of Base in Nucleophilic Trapping

While the generation of :CF₂ from SCDA is a purely thermal process, its subsequent trapping by heteroatom nucleophiles (e.g., phenols, thiols, amines) often requires the presence of a base.

-

Substrate Activation: The electrophilic difluorocarbene reacts much more readily with an anionic nucleophile than its neutral conjugate acid.[2] A moderate base, such as potassium carbonate (K₂CO₃), is typically added to deprotonate the substrate in situ, forming the more potent phenolate, thiolate, or amide anion, which efficiently traps the carbene.[1][2]

Table 1: Summary of Reaction Conditions for Difluorocarbene Generation from SCDA

| Parameter | Typical Range/Value | Rationale & Notes | References |

| Temperature | 95 °C - 180 °C | Required to initiate thermal decarboxylation. Higher temperatures increase the rate but require careful control to manage exotherms and gas evolution. | [1][7][8] |

| Solvent | DMF, Diglyme, NMP | High-boiling polar aprotic solvents are necessary to dissolve the salt and withstand the required reaction temperatures. | [1][4] |

| Base (for trapping) | K₂CO₃, Cs₂CO₃ | Used to deprotonate the nucleophilic trapping agent (e.g., phenol, thiol), increasing its reactivity towards the electrophilic carbene. Not required for cycloadditions. | [1][2] |

| Atmosphere | Inert (Argon, N₂) | Prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures. | [1] |

Experimental Protocol: O-Difluoromethylation of 4-Methoxyphenol

This section provides a representative, step-by-step methodology for the difluoromethylation of a phenol, a common application in drug discovery.

Materials and Apparatus

-

4-Methoxyphenol

-

Sodium Chlorodifluoroacetate (SCDA)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Oven-dried 25 mL screw-capped reaction vial with a magnetic stir bar

-

Heating mantle or oil bath with temperature control

-

Standard glassware for aqueous work-up and extraction

-

Inert gas line (Argon or Nitrogen)

Step-by-Step Procedure

-

Vessel Preparation: To the oven-dried 25 mL reaction vial containing a stir bar, add 4-methoxyphenol (0.50 mmol, 1.0 equiv), sodium chlorodifluoroacetate (1.00 mmol, 2.0 equiv), and potassium carbonate (0.75 mmol, 1.5 equiv).[1]

-

Inerting: Seal the vial and evacuate the headspace, then backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of argon, add anhydrous DMF (3 mL) via syringe.

-

Reaction: Tightly seal the vial cap and place the vial in a preheated oil bath or heating mantle set to 95 °C. Stir the mixture vigorously for 8-12 hours.[1][9]

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by analyzing a small aliquot by ¹⁹F NMR to observe the formation of the -OCF₂H signal.

-

Work-up: After cooling to room temperature, carefully unseal the vial. Dilute the reaction mixture with water (15 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure aryl difluoromethyl ether.

Caption: A typical experimental workflow for O-difluoromethylation using SCDA.